

# Allitinib metabolites M6 M10 identification

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## Compound Focus: Allitinib

CAS No.: 897383-62-9

Cat. No.: S547916

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## Metabolite Summary & Analytical Parameters

Parameter	Allitinib (Parent Drug)	Metabolite M6 (Amide Hydrolysis)	Metabolite M10 (29,30-Dihydrodiol)
<b>Chemical Description</b>	Irreversible inhibitor of EGFR and ErbB2 [1] [2]	Formed by amide hydrolysis of the acrylamide group [3] [2]	Formed via epoxidation (by CYP450s) of the acrylamide group followed by hydrolysis (by EH) [2]
<b>Role / Significance</b>	Novel anticancer drug in clinical trials for solid tumors [1] [2]	Major circulating metabolite in humans [3] [1]	Major circulating metabolite in humans [3] [1]
<b>Calibration Range (ng/mL)</b>	0.300 – 200 [3] [1]	0.030 – 20.0 [3] [1]	0.075 – 50.0 [3] [1]
<b>LLOQ (Lower Limit of Quantification, ng/mL)</b>	0.300 [3] [1]	0.030 [3] [1]	0.075 [3] [1]

## Detailed Experimental Protocol for LC-MS/MS Analysis

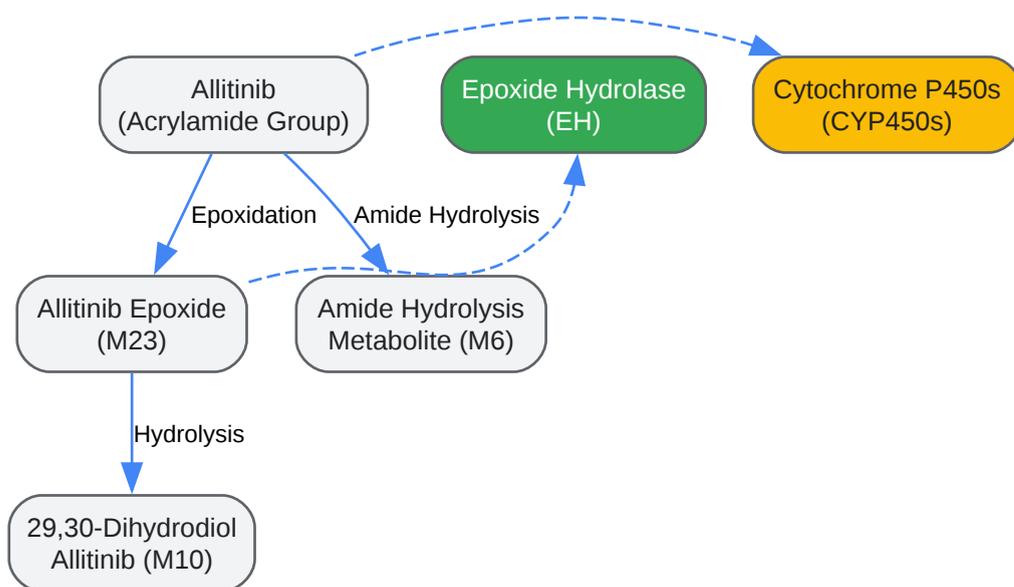
The following detailed methodology is adapted from the validated assay used to support pharmacokinetic studies in cancer patients [3] [1].

- Sample Preparation (Protein Precipitation)
  - **Plasma Volume:** 100  $\mu$ L [1].
  - **Precipitation Solvent:** ACN (Acetonitrile) and methanol were used [1].
  - **Internal Standards (IS):** A combination of **lapatinib** (IS for M6 and M10) and **NB-2** (an analog of **allitinib**, IS for **allitinib**) was used [3] [1].
  - **Procedure:** The internal standard solution was added to the plasma sample, followed by the precipitating solvent. The mixture was vortexed and then centrifuged. The resulting supernatant was injected into the LC-MS/MS system [1].
- Liquid Chromatography (LC) Conditions
  - **Column:** Zorbax Eclipse XDB C18 (50 mm  $\times$  4.6 mm, 1.8  $\mu$ m) [3] [1].
  - **Mobile Phase:** A gradient elution was used with:
    - **Phase A:** 5 mM ammonium acetate with 0.1% formic acid [3] [1].
    - **Phase B:** 50% (v/v) methanol in acetonitrile [3] [1].
  - **Run Time:** 5 minutes total analysis time [1].
- Mass Spectrometry (MS) Conditions
  - **Ion Source: Atmospheric-Pressure Chemical Ionization (APCI)** in positive ion mode [3] [1].  
A key development note was that **APCI provided the necessary sensitivity for M6**, which was insufficient with other ion sources like ESI [1].
  - **Detection Mode:** Multiple Reaction Monitoring (MRM) [3] [1].
  - **Mass Spectrometer:** AB Sciex Triple Quad 6500 system [1].
- Method Validation The assay was fully validated according to standard guidelines. Both intra-day and inter-day accuracy and precision were within  $\pm 15\%$  for all analytes at all concentration levels, confirming the method's reliability [3].

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## Metabolic Pathway and Identification

The formation of M6 and M10 is central to the metabolism of **Allitinib**'s reactive acrylamide group. The diagram below illustrates the key biotransformation pathway.



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The identification of these metabolites in cancer patients was achieved by comparing their chromatographic and mass spectrometric behaviors with synthesized reference standards [2]. **M10** was identified as a major metabolite in circulation based on its peak area relative to the parent drug [3] [1]. **In vitro studies using human liver microsomes and recombinant enzymes confirmed that CYP450s are responsible for the epoxidation, and soluble epoxide hydrolase (EH) catalyzes the hydrolysis to form M10 [2].**

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## References

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2. Metabolism and Pharmacokinetics of Allitinib in Cancer ... [sciencedirect.com]
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